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Compound of Interest

Compound Name:
4-Butoxy-3-chlorophenylboronic

acid

Cat. No.: B1276505 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-
Butoxy-3-chlorophenylboronic acid, a valuable building block in organic synthesis,

particularly in the development of novel pharmaceutical compounds. Due to the limited

availability of a specific, published experimental protocol for this compound, this document

outlines a proposed synthetic route based on well-established methodologies for analogous

arylboronic acids.

Physicochemical Properties
A summary of the key physicochemical properties of 4-Butoxy-3-chlorophenylboronic acid is

presented in the table below.
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Property Value Reference

CAS Number 480438-55-9 [1][2][3]

Molecular Formula C₁₀H₁₄BClO₃ [1]

Molecular Weight 228.48 g/mol [1]

Melting Point 147-151 °C [4]

Appearance
White to off-white solid

(Predicted)

Solubility

Soluble in organic solvents

such as methanol, ethanol,

and DMSO (Predicted)

Proposed Synthesis Workflow
The proposed synthesis of 4-Butoxy-3-chlorophenylboronic acid involves a two-step

process, beginning with the preparation of the Grignard reagent precursor, 1-bromo-4-butoxy-

2-chlorobenzene, followed by the formation of the boronic acid via a Grignard reaction with a

trialkyl borate.

Step 1: Precursor Synthesis Step 2: Boronic Acid Formation

1-Bromo-2-chloro-4-hydroxybenzene 1-Bromobutane
K₂CO₃, Acetone Williamson Ether Synthesis 1-Bromo-4-butoxy-2-chlorobenzene Magnesium turnings

Dry THF Grignard Reagent Formation 4-Butoxy-3-chlorophenylmagnesium bromide Triisopropyl borate
Dry THF, -78 °C Borylation Boronate Ester Intermediate Aqueous HCl Hydrolysis 4-Butoxy-3-chlorophenylboronic acid

Click to download full resolution via product page

Proposed synthesis of 4-Butoxy-3-chlorophenylboronic acid.

Experimental Protocols
The following are proposed experimental protocols for the synthesis of 4-Butoxy-3-
chlorophenylboronic acid. These procedures are based on standard organic chemistry
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techniques for similar transformations and should be performed by qualified personnel in a

well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 1-Bromo-4-butoxy-2-chlorobenzene
(Precursor)

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, add 1-bromo-2-chloro-4-hydroxybenzene (1.0 eq.), anhydrous potassium carbonate

(2.0 eq.), and acetone.

Addition of Alkylating Agent: Add 1-bromobutane (1.2 eq.) to the mixture.

Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC).

Work-up: After completion, cool the mixture to room temperature and filter to remove the

inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel using a

suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 1-bromo-4-butoxy-

2-chlorobenzene.

Synthesis of 4-Butoxy-3-chlorophenylboronic acid
Grignard Reagent Formation:

Activate magnesium turnings (1.2 eq.) in a flame-dried, three-necked round-bottom flask

under an inert atmosphere (e.g., nitrogen or argon).

Add a small crystal of iodine to initiate the reaction.

Prepare a solution of 1-bromo-4-butoxy-2-chlorobenzene (1.0 eq.) in anhydrous

tetrahydrofuran (THF).

Add a small portion of the aryl bromide solution to the magnesium turnings. Once the

Grignard reaction has initiated (indicated by a color change and gentle reflux), add the

remaining solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the reaction mixture at room temperature for an

additional 1-2 hours to ensure complete formation of the Grignard reagent.

Borylation and Hydrolysis:

In a separate flame-dried flask, dissolve triisopropyl borate (1.5 eq.) in anhydrous THF and

cool the solution to -78 °C (dry ice/acetone bath).

Slowly add the freshly prepared Grignard reagent to the triisopropyl borate solution via

cannula, maintaining the temperature at -78 °C.

After the addition is complete, allow the reaction mixture to warm slowly to room

temperature and stir for 12 hours.

Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous

hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.

Stir the mixture vigorously for 1-2 hours to hydrolyze the boronate ester.

Work-up and Purification:

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

water, or an organic solvent mixture such as hexane/ethyl acetate) to yield 4-Butoxy-3-
chlorophenylboronic acid as a solid.

Characterization Data (Predicted)
As experimental spectral data for 4-Butoxy-3-chlorophenylboronic acid is not readily

available in the public domain, the following table summarizes the expected characterization

data based on the chemical structure and data from analogous compounds.
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Technique Expected Data

¹H NMR (CDCl₃, 400 MHz)

δ (ppm): 7.8-7.9 (d, 1H, Ar-H), 7.6-7.7 (dd, 1H,

Ar-H), 6.9-7.0 (d, 1H, Ar-H), 4.1-4.2 (t, 2H, -

OCH₂-), 1.8-1.9 (m, 2H, -CH₂-), 1.5-1.6 (m, 2H, -

CH₂-), 0.9-1.0 (t, 3H, -CH₃), 5.0-6.0 (br s, 2H,

B(OH)₂)

¹³C NMR (CDCl₃, 100 MHz)

δ (ppm): ~160 (Ar-C-O), ~135 (Ar-C), ~132 (Ar-

C), ~130 (Ar-C-B), ~125 (Ar-C-Cl), ~115 (Ar-C),

~70 (-OCH₂-), ~31 (-CH₂-), ~19 (-CH₂-), ~14 (-

CH₃)

IR (KBr, cm⁻¹)

~3300-3200 (br, O-H stretch of B(OH)₂), ~2960-

2870 (C-H stretch, alkyl), ~1600, ~1480 (C=C

stretch, aromatic), ~1350 (B-O stretch), ~1250

(C-O stretch, ether), ~820 (C-H bend, aromatic),

~700 (C-Cl stretch)

Mass Spectrometry (ESI-MS)
m/z: 228.07 [M]⁺, 211.07 [M-OH]⁺, 172.03 [M-

C₄H₉O]⁺

Safety Information
General Handling: Handle all chemicals with care. Avoid inhalation, ingestion, and contact

with skin and eyes.

Arylboronic Acids: Arylboronic acids are generally considered to be of low toxicity, but they

can be irritating to the eyes, respiratory system, and skin.

Grignard Reagents: Grignard reagents are highly reactive and flammable. They react

violently with water and protic solvents. All reactions involving Grignard reagents must be

carried out under strictly anhydrous conditions and under an inert atmosphere.

Solvents: The solvents used in this synthesis (acetone, THF, ethyl acetate, hexane) are

flammable. Work in a well-ventilated area away from ignition sources.
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This technical guide provides a framework for the synthesis and characterization of 4-Butoxy-
3-chlorophenylboronic acid. Researchers should adapt and optimize the proposed

procedures based on their specific laboratory conditions and available analytical

instrumentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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